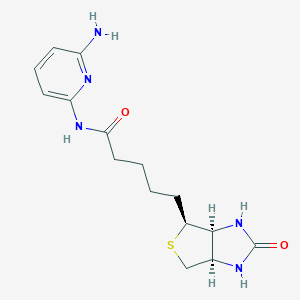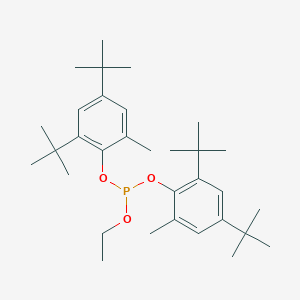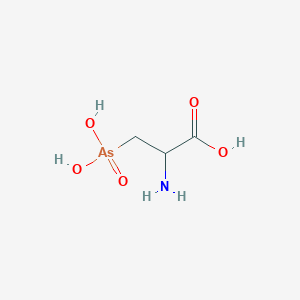
2-Amino-(6-amidobiotinyl)pyridine
描述
“2-Amino-(6-amidobiotinyl)pyridine” is a novel fluorescent compound that allows the tagging of oligosaccharides . It can tag oligosaccharides under nondegradative conditions with high efficiency .
Synthesis Analysis
This compound is synthesized as a fluorescent reagent . The synthesis process involves reductive amination, which permits sensitive detection and fractionation of these molecules .Molecular Structure Analysis
The molecular structure of “2-Amino-(6-amidobiotinyl)pyridine” allows it to tag oligosaccharides and their fractionation by reversed-phase HPLC with picomole scale detection .Chemical Reactions Analysis
The chemical reaction involved in the use of “2-Amino-(6-amidobiotinyl)pyridine” is reductive amination . This reaction allows for the tagging of free oligosaccharides, enabling sensitive detection and fractionation of these molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-(6-amidobiotinyl)pyridine” allow it to tag oligosaccharides and their fractionation by reversed-phase HPLC with picomole scale detection .科学研究应用
Fluorescent Tagging of Oligosaccharides
2-Amino-(6-amidobiotinyl)pyridine, identified as biotinylated diaminopyridine (BAP), is utilized as a novel fluorescent compound for tagging oligosaccharides. This tagging allows for the sensitive detection and fractionation of oligosaccharides by reversed-phase HPLC with detection at the picomole scale. BAP-tagged oligosaccharides can also form functional neoglycoprotein equivalents with avidin, which are useful in detecting receptors and generating monospecific antibodies (Toomre & Varki, 1994).
Biological Application in Glycoprotein Analysis
BAP is effective in monosaccharide compositional analysis of glycoproteins. The biotinyl group of BAP enables the recovery of sugar chains from reaction mixtures, allowing the creation of neoglycoproteins that carry multiple copies of oligosaccharides of defined structure. These complexes are instrumental in producing antibodies directed against the oligosaccharide chain and exploiting avidin-biotin technology for the detection and isolation of oligosaccharide-specific receptors (Rothenberg et al., 1993).
Corrosion Inhibition Studies
Pyridine derivatives, including 2-amino-(6-amidobiotinyl)pyridine, have been studied for their potential as corrosion inhibitors for metals in acidic environments. These studies are significant in the context of industrial applications where corrosion resistance is crucial (Ansari et al., 2015).
Anticancer Agent Research
Compounds related to 2-amino-(6-amidobiotinyl)pyridine have been synthesized and evaluated for their potential as anticancer agents. This highlights the broader relevance of pyridine derivatives in the development of new therapeutic agents (Chavva et al., 2013).
安全和危害
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-aminopyridin-2-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c16-11-5-3-6-12(18-11)19-13(21)7-2-1-4-10-14-9(8-23-10)17-15(22)20-14/h3,5-6,9-10,14H,1-2,4,7-8H2,(H2,17,20,22)(H3,16,18,19,21)/t9-,10-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVVZQSPJYVEDP-BHDSKKPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=CC(=N3)N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=CC(=N3)N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934672 | |
| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(6-imino-1,6-dihydropyridin-2-yl)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-(6-amidobiotinyl)pyridine | |
CAS RN |
153086-93-2 | |
| Record name | 2-Amino-(6-amidobiotinyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153086932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(6-imino-1,6-dihydropyridin-2-yl)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile](/img/structure/B118495.png)


![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)




